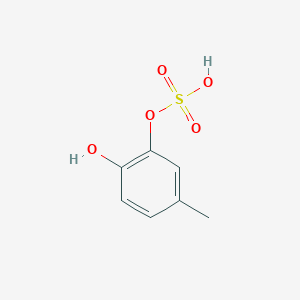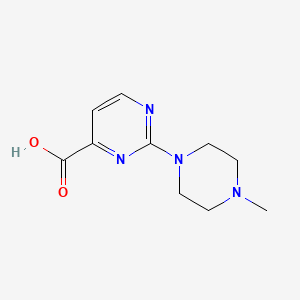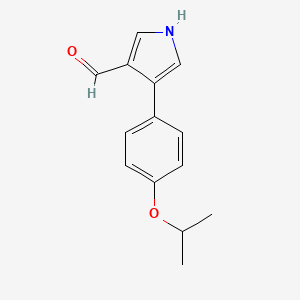
(3-(2,4-Dihydroxy-3,3-dimethylbutanamido)propanoyl)-L-cysteine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3-(2,4-Dihydroxy-3,3-dimethylbutanamido)propanoyl)-L-cysteine involves multiple steps. One common method starts with the condensation of 2,4-dihydroxy-3,3-dimethylbutanoic acid with L-cysteine under acidic conditions. The reaction typically requires a catalyst, such as hydrochloric acid, and is carried out at elevated temperatures to facilitate the formation of the amide bond .
Industrial Production Methods
Industrial production of this compound often involves fermentation processes using genetically modified microorganisms. These microorganisms are engineered to overproduce the precursor molecules, which are then chemically modified to yield this compound. This method is preferred due to its cost-effectiveness and scalability .
Análisis De Reacciones Químicas
Types of Reactions
(3-(2,4-Dihydroxy-3,3-dimethylbutanamido)propanoyl)-L-cysteine undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The amide bond can be reduced to form amines.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halogens.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenation reactions typically use reagents like thionyl chloride or phosphorus tribromide.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of halogenated derivatives.
Aplicaciones Científicas De Investigación
(3-(2,4-Dihydroxy-3,3-dimethylbutanamido)propanoyl)-L-cysteine has numerous applications in scientific research:
Chemistry: Used as a precursor in the synthesis of coenzyme A and other biologically active molecules.
Biology: Studied for its role in cellular metabolism and enzyme function.
Medicine: Investigated for its potential therapeutic effects in treating metabolic disorders and enhancing immune function.
Industry: Utilized in the production of dietary supplements and fortified foods.
Mecanismo De Acción
The compound exerts its effects primarily through its role in the biosynthesis of coenzyme A. Coenzyme A is a vital cofactor in various enzymatic reactions, including the citric acid cycle and fatty acid synthesis. The molecular targets include enzymes such as acetyl-CoA carboxylase and pyruvate dehydrogenase, which are involved in metabolic pathways .
Comparación Con Compuestos Similares
Similar Compounds
Pantothenic Acid:
Pantethine: A dimeric form of pantothenic acid with additional therapeutic properties.
Coenzyme A: The active form of pantothenic acid in the body.
Uniqueness
(3-(2,4-Dihydroxy-3,3-dimethylbutanamido)propanoyl)-L-cysteine is unique due to its specific structure, which allows it to participate in the biosynthesis of coenzyme A. This distinguishes it from other derivatives of pantothenic acid that may not have the same biological activity .
Propiedades
Fórmula molecular |
C12H22N2O6S |
|---|---|
Peso molecular |
322.38 g/mol |
Nombre IUPAC |
(2R)-2-[3-[(2,4-dihydroxy-3,3-dimethylbutanoyl)amino]propanoylamino]-3-sulfanylpropanoic acid |
InChI |
InChI=1S/C12H22N2O6S/c1-12(2,6-15)9(17)10(18)13-4-3-8(16)14-7(5-21)11(19)20/h7,9,15,17,21H,3-6H2,1-2H3,(H,13,18)(H,14,16)(H,19,20)/t7-,9?/m0/s1 |
Clave InChI |
QSYCTARXWYLMOF-JAVCKPHESA-N |
SMILES isomérico |
CC(C)(CO)C(C(=O)NCCC(=O)N[C@@H](CS)C(=O)O)O |
SMILES canónico |
CC(C)(CO)C(C(=O)NCCC(=O)NC(CS)C(=O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![3-Bromo-2,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole](/img/structure/B13351346.png)



![6-(2,5-Dichlorophenyl)-3-[(propylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13351391.png)






